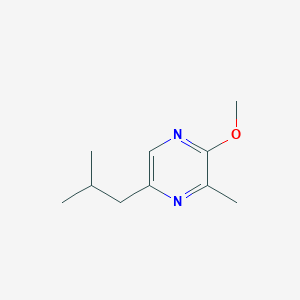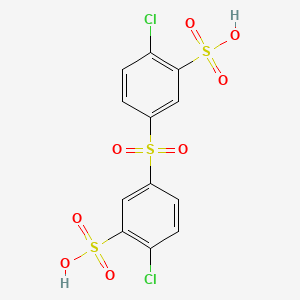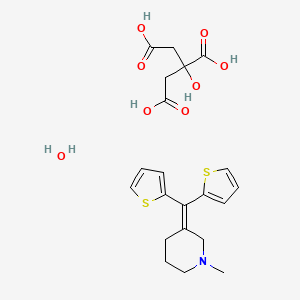
Tipepidine citrate monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tipepidine citrate monohydrate is a synthetic, non-opioid antitussive and expectorant belonging to the thiambutene class. It was discovered in the 1950s and developed in Japan in 1959. Tipepidine is used in its hibenzate and citrate salt forms. It acts as an inhibitor of G protein-coupled inwardly-rectifying potassium channels (GIRKs), which contributes to its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tipepidine involves the reaction of 3-(di-2-thienylmethylene)-1-methylpiperidine with appropriate reagents to form the desired compound. The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of tipepidine citrate monohydrate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then formulated into various dosage forms, such as tablets, powders, and syrups, for medical use .
Chemical Reactions Analysis
Types of Reactions
Tipepidine citrate monohydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the chemical structure of tipepidine.
Substitution: Substitution reactions involve replacing one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidation states of the compound, while substitution reactions can produce derivatives with varying functional groups .
Scientific Research Applications
Tipepidine citrate monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of chemical reactions and mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Tipepidine citrate monohydrate exerts its effects by inhibiting G protein-coupled inwardly-rectifying potassium channels (GIRKs). This inhibition leads to an increase in dopamine levels in the nucleus accumbens, which is associated with its antidepressant-like effects. The compound’s action on GIRK channels also contributes to its antitussive and expectorant properties .
Comparison with Similar Compounds
Similar Compounds
Noscapine: Another non-opioid antitussive with a different mechanism of action.
Codeine: An opioid antitussive with potential for abuse and dependence.
Dextromethorphan: A widely used non-opioid antitussive with different pharmacological properties.
Uniqueness
Tipepidine citrate monohydrate is unique due to its dual action as an antitussive and expectorant, combined with its non-opioid nature. Its inhibition of GIRK channels sets it apart from other antitussives, making it a valuable compound for therapeutic use .
Properties
Molecular Formula |
C21H27NO8S2 |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
3-(dithiophen-2-ylmethylidene)-1-methylpiperidine;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate |
InChI |
InChI=1S/C15H17NS2.C6H8O7.H2O/c1-16-8-2-5-12(11-16)15(13-6-3-9-17-13)14-7-4-10-18-14;7-3(8)1-6(13,5(11)12)2-4(9)10;/h3-4,6-7,9-10H,2,5,8,11H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2 |
InChI Key |
VXPPNPKSTBGSQC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(=C(C2=CC=CS2)C3=CC=CS3)C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide](/img/structure/B13766564.png)

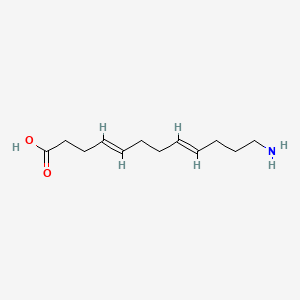
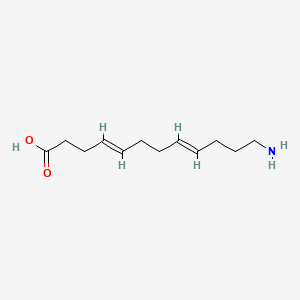
![2-[4-(acridin-9-ylamino)phenyl]acetic acid](/img/structure/B13766598.png)

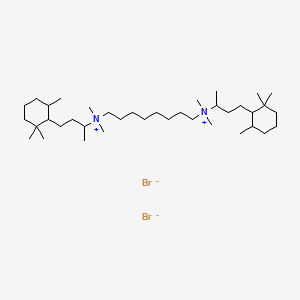




![(E,6Z)-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-6-(1,3,3-trimethylindol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B13766640.png)
